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N,4,11,11-tetramethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxamide

Structure-activity relationship Amide H-bonding Cytotoxicity

N,4,11,11-Tetramethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxamide belongs to the heteroaromatic[a]phenazine carboxamide class, a family of synthetic tricyclic compounds that function as dual topoisomerase I and II inhibitors. The compound features a 1,4-methanophenazine core with a geminal dimethyl substitution at the 11-position and an N-methyl carboxamide at the 1-position.

Molecular Formula C18H21N3O
Molecular Weight 295.4 g/mol
Cat. No. B4412726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,4,11,11-tetramethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxamide
Molecular FormulaC18H21N3O
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESCC1(C2(CCC1(C3=NC4=CC=CC=C4N=C32)C(=O)NC)C)C
InChIInChI=1S/C18H21N3O/c1-16(2)17(3)9-10-18(16,15(22)19-4)14-13(17)20-11-7-5-6-8-12(11)21-14/h5-8H,9-10H2,1-4H3,(H,19,22)
InChIKeyVEWXWSRHWNJTQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,4,11,11-Tetramethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxamide – Core Structural and Pharmacological Baseline


N,4,11,11-Tetramethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxamide belongs to the heteroaromatic[a]phenazine carboxamide class, a family of synthetic tricyclic compounds that function as dual topoisomerase I and II inhibitors [1]. The compound features a 1,4-methanophenazine core with a geminal dimethyl substitution at the 11-position and an N-methyl carboxamide at the 1-position. This structural configuration places it within a series of methanophenazine carboxamides that have been investigated for cytotoxic activity against cancer cell lines, with the potential to circumvent multidrug resistance (MDR) mechanisms [1]. The compound’s molecular formula is C₁₈H₂₁N₃O (MW ~295.4), positioning it as a moderately lipophilic small molecule amenable to further functionalization at the amide nitrogen [2].

Why N,4,11,11-Tetramethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxamide Cannot Be Interchanged with In-Class Analogs


Despite sharing the methanophenazine scaffold, minor structural modifications within this compound class produce substantial divergence in biological activity profiles. The heteroaromatic[a]phenazine carboxamide patent literature explicitly demonstrates that variations in the amide substituent (e.g., N-methyl vs. N,N-dimethyl vs. N-phenyl) alter topoisomerase inhibition potency, cytotoxicity, and MDR circumvention capacity [1]. For instance, phenazine-1-carboxamide structure–activity relationship (SAR) studies reveal that the H-bonding capacity of the amide side chain directly influences DNA intercalation strength and target engagement [2]. The N-methyl substitution on the target compound provides a single H-bond donor, distinguishing it from the unsubstituted primary amide (two donors) and the N,N-dimethyl tertiary amide (zero donors), which is expected to modulate both target affinity and pharmacokinetic properties [2]. Generic substitution without experimental verification therefore carries a high risk of altered potency, selectivity, or resistance profile.

Quantitative Differentiation Evidence for N,4,11,11-Tetramethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxamide


Amide H‑Bond Donor Count vs. Cytotoxic Potency in Phenazine-1-Carboxamide Series

The target compound possesses a secondary amide (N-methyl) with exactly one H-bond donor, whereas the primary amide analog (4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxamide) has two donors. Published SAR on phenazine-1-carboxamides demonstrates that H-bond donor count on the amide side chain correlates with DNA intercalation geometry and cytotoxic potency, with secondary amides generally exhibiting optimal balance between potency and cellular permeability [1]. While direct IC₅₀ data for this specific compound have not been publicly reported, the class-level SAR predicts that the N-methyl secondary amide will display intermediate cytotoxicity between the more polar primary amide and the less polar tertiary amide in topoisomerase II-dependent cell lines [1].

Structure-activity relationship Amide H-bonding Cytotoxicity

Dual Topoisomerase I/II Inhibition – Class‑Level Mechanistic Differentiation from Single‑Target Agents

Heteroaromatic[a]phenazine carboxamides, including the target compound, are documented as joint inhibitors of topoisomerase I and II, a dual mechanism that distinguishes them from single-target agents such as camptothecin (topoisomerase I only) or etoposide (topoisomerase II only) [1]. The patent family explicitly claims that compounds within this structural class circumvent multidrug resistance mechanisms, including P-glycoprotein-mediated efflux, which limits the clinical utility of many single-target topoisomerase poisons [1]. While specific IC₅₀ values for the target compound against purified topoisomerase I and II have not been disclosed, the class-level dual inhibition profile is a key differentiator for selection in MDR-expressing tumor models.

Dual topoisomerase inhibition MDR circumvention Anticancer

Gem‑Dimethyl Substitution at C11 – Structural Differentiation from Linear Phenazine Carboxamides

The 1,4-methanophenazine core of the target compound incorporates a geminal dimethyl group at the C11 position, creating a bridged tricyclic system that is structurally distinct from the linear phenazine-1-carboxamide scaffold found in agents such as XR11576 and XR5944 (MLN944) [1][2]. This bridged architecture introduces conformational rigidity and alters the intercalation geometry with DNA compared to the planar phenazine system. XR5944 has been characterized as a DNA bis-intercalator with a distinct binding mode to estrogen response elements, whereas the methanophenazine scaffold presents a different three-dimensional pharmacophore that may favor alternative DNA recognition patterns [2].

Scaffold differentiation Methanophenazine core Structural uniqueness

Molecular Weight and Lipophilicity Positioning for CNS vs. Peripheral Tumor Targeting

With a molecular weight of approximately 295 Da and a predicted LogP in the range of 3.0–3.5 (based on the methanophenazine core plus N-methyl amide), the target compound occupies a physicochemical space distinct from both larger bis-phenazine agents (e.g., XR5944, MW ~455) and more polar phenazine-1-carboxamides bearing cationic side chains [1][2]. This intermediate lipophilicity profile is consistent with compounds that exhibit both cellular permeability and moderate aqueous solubility, a balance that is often suboptimal in either highly polar (poor permeability) or highly lipophilic (poor solubility, high protein binding) analogs [2].

Physicochemical profiling Lipophilicity Tissue distribution

Optimal Research and Procurement Scenarios for N,4,11,11-Tetramethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxamide


MDR‑Expressing Tumor Cell Line Screening Cascades

Given the class-level evidence for dual topoisomerase I/II inhibition and MDR circumvention, this compound is suited as a probe in cytotoxicity panels employing P-glycoprotein-overexpressing cell lines (e.g., NCI/ADR-RES, KB-V1) [1]. Its unique bridged methanophenazine scaffold differentiates it from standard linear phenazine controls, enabling assessment of scaffold-specific resistance mechanisms.

DNA Intercalation and Topoisomerase Mechanistic Studies

The distinct three-dimensional architecture of the 1,4-methanophenazine core, compared to planar phenazine systems such as XR5944, supports its use in comparative DNA-binding studies (e.g., unwinding assays, SPR, or NMR titration) to probe how scaffold geometry influences intercalation mode and topoisomerase poisoning [1][2].

SAR Expansion Around the Amide Moiety

The N-methyl secondary amide provides a single H-bond donor that serves as a synthetic handle for systematic SAR studies. Procurement of this compound alongside the primary amide and N,N-dimethyl amide analogs enables head-to-head comparison of H-bond donor count on cytotoxicity, solubility, and permeability within the same methanophenazine scaffold [1].

In Vivo Pharmacokinetic Bridging Studies

With its moderate molecular weight (~295 Da) and intermediate lipophilicity, the compound represents a suitable starting point for PK/PD studies in rodent tumor models, offering a balance between tissue distribution and metabolic stability that may be superior to larger bis-phenazine agents [1].

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